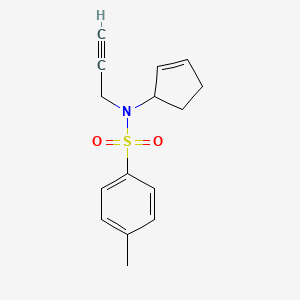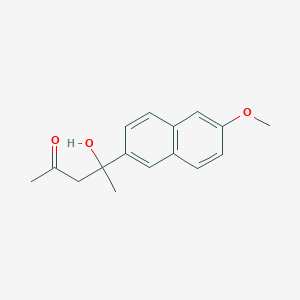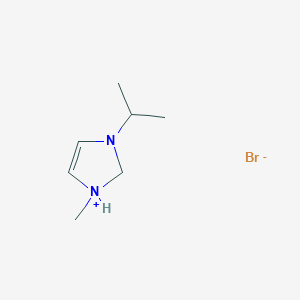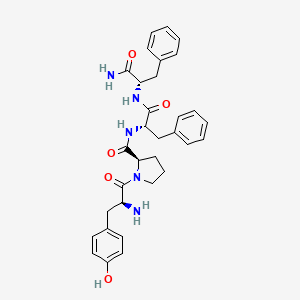![molecular formula C21H22FNS B14256037 4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene CAS No. 388623-12-9](/img/structure/B14256037.png)
4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of a fluoro-substituted benzene ring and an isothiocyanate group, which contribute to its reactivity and versatility in chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Ethylcyclohexylphenyl Intermediate: This step involves the alkylation of cyclohexylbenzene with ethyl halides under Friedel-Crafts alkylation conditions.
Introduction of the Fluoro Group: The intermediate is then subjected to electrophilic aromatic substitution using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Addition of the Isothiocyanate Group: Finally, the fluoro-substituted intermediate is reacted with thiophosgene or other isothiocyanate precursors to introduce the isothiocyanate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoro and isothiocyanate groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Common Reagents and Conditions
Fluorinating Agents: Selectfluor, NFSI
Isothiocyanate Precursors: Thiophosgene, ammonium thiocyanate
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products
Thiourea Derivatives: Formed from the reaction with amines
Fluoro-substituted Derivatives: Resulting from substitution reactions
Applications De Recherche Scientifique
4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene involves its interaction with biological molecules through its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The fluoro group may also contribute to the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(trans-4-Ethylcyclohexyl)phenylboronic acid
- 4-Ethoxy-4’-(4-ethylcyclohexyl)-2,3-difluoro-1,1’-biphenyl
Uniqueness
4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene is unique due to the presence of both a fluoro and an isothiocyanate group, which confer distinct reactivity and potential applications compared to similar compounds. The combination of these functional groups makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
388623-12-9 |
|---|---|
Formule moléculaire |
C21H22FNS |
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
4-[4-(4-ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene |
InChI |
InChI=1S/C21H22FNS/c1-2-15-3-5-16(6-4-15)17-7-9-18(10-8-17)19-11-12-21(23-14-24)20(22)13-19/h7-13,15-16H,2-6H2,1H3 |
Clé InChI |
JBADVOYWCDDOSN-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C=C3)N=C=S)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14255970.png)
![6-[(4-Methoxyphenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14255977.png)
![4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14255985.png)
![4-{2-[Chloro(dimethyl)silyl]ethyl}phenol](/img/structure/B14255992.png)






![Quinolinium, 6,6'-[(6-amino-1,3,5-triazine-2,4-diyl)diimino]bis[1-methyl-](/img/structure/B14256047.png)


![N-[4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14256061.png)
